(6Z)-6-(3,4-dimethoxybenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiadiazolo-pyrimidines , which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .
- Specifically, this compound has the following structure:
This compound
. - It combines a thiadiazolo core with a pyrimidine ring, making it an intriguing hybrid.
Preparation Methods
- A notable synthetic route involves a one-pot method combining [3 + 3] cycloaddition, reduction, and deamination reactions .
- The key steps include the formation of the thiadiazolo-pyrimidine ring system. The exact conditions and reagents used in this process would require further investigation.
Chemical Reactions Analysis
- This compound likely undergoes various reactions due to its functional groups.
Oxidation: Oxidative transformations could modify the benzylidene moiety or the thiadiazolo ring.
Reduction: Reduction reactions might target the imine group or other reducible functionalities.
Substitution: Substituents on the aromatic ring could be replaced via substitution reactions.
Common Reagents: These would depend on the specific reaction, but common reagents include reducing agents (e.g., hydrides), oxidizing agents (e.g., peroxides), and nucleophiles.
Major Products: These would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Assessing its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Considering its use in materials science or catalysis.
Mechanism of Action
- To determine the mechanism, we’d need more data. understanding its interactions with specific targets (enzymes, receptors) would be crucial.
- Potential pathways could involve binding to receptors, modulating enzymatic activity, or affecting cellular signaling.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds. we can explore related structures in the literature.
- Highlighting its uniqueness would involve comparing its structure, reactivity, and applications to other known compounds.
Remember that this compound’s detailed study requires access to specialized databases and research articles
Properties
Molecular Formula |
C21H26N4O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(6Z)-6-[(3,4-dimethoxyphenyl)methylidene]-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H26N4O3S/c1-4-5-6-7-8-9-18-24-25-19(22)15(20(26)23-21(25)29-18)12-14-10-11-16(27-2)17(13-14)28-3/h10-13,22H,4-9H2,1-3H3/b15-12-,22-19? |
InChI Key |
YCQFUYHXDIIOGK-FDXKLOFQSA-N |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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